5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid demonstrates a complex heterocyclic framework characterized by the fusion of a saturated cyclohexane ring with an isoxazole heterocycle. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately reflects the positional relationships and functional group attachments within the molecular structure.
The core structural motif consists of a 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold, which represents a bicyclic system formed by the fusion of a six-membered saturated ring with a five-membered isoxazole ring containing nitrogen and oxygen heteroatoms. This tetrahydrobenzo[d]isoxazole framework provides a rigid backbone that constrains molecular conformations while offering multiple sites for functional group substitution. The structural simplified molecular input line entry system representation O=C(OC(C)(C)C)NC1CCC2=C(C(C(O)=O)=NO2)C1 provides a linear notation that captures the complete connectivity pattern and functional group arrangements.
The substitution pattern includes a carboxylic acid functionality at position 3 of the isoxazole ring, contributing to the compound's acidic properties and potential for hydrogen bonding interactions. The tert-butoxycarbonyl protecting group attached to the amino function at position 5 serves as a bulky, electron-withdrawing substituent that significantly influences the compound's chemical reactivity and conformational preferences. This protecting group strategy is commonly employed in synthetic chemistry to modulate amino group reactivity while maintaining synthetic accessibility.
The molecular connectivity analysis reveals the presence of multiple functional groups that contribute to the compound's overall polarity and potential for intermolecular interactions. The carboxylic acid group provides sites for hydrogen bond donation and proton transfer reactions, while the isoxazole nitrogen and oxygen atoms serve as potential hydrogen bond acceptors. The tert-butoxycarbonyl group introduces steric bulk that influences molecular packing and crystal formation patterns.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)19-12(18)14-7-4-5-9-8(6-7)10(11(16)17)15-20-9/h7H,4-6H2,1-3H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHCFWZVHSCXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis and other applications requiring amine protection.
Biology: The compound has potential biological activity, and its derivatives are studied for their pharmacological properties. It can serve as a lead compound in drug discovery, especially in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in medicinal chemistry. Its structural features make it a candidate for the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it valuable in the chemical industry, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The Boc-protected amine group can be selectively removed under acidic conditions, allowing for further functionalization.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring saturation, or heteroatom composition, leading to variations in physicochemical properties, reactivity, and biological activity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
The 5-tert-butyl analog (CAS 832684-43-2) offers superior steric protection for the amino group, improving stability in acidic conditions .
Heterocycle Modifications :
- Replacement of the benzoisoxazole core with thiophene (as in ) introduces sulfur, altering electronic properties. This modification correlates with enhanced analgesic activity in murine models .
- The hexahydroisoxazolopyridine derivative (CAS 1251012-71-1) demonstrates how fused ring systems and stereochemistry (cis-configuration) influence conformational stability and binding affinity in drug design .
Physicochemical Properties: The cyclopenta[d]isoxazole analog (CAS 1501272-29-2) exhibits increased lipophilicity (logP ~2.1), favoring blood-brain barrier penetration compared to the parent compound’s logP ~1.5 . The Boc-protected amino group in the target compound reduces polarity, enhancing solubility in organic solvents (e.g., DCM, THF) for coupling reactions .
Biological Activity
5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 297.37 g/mol
- CAS Number : 1240361-06-1
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of isoxazole have been shown to inhibit the growth of various bacterial strains by interfering with essential metabolic pathways.
2. Enzyme Inhibition
Studies have demonstrated that this compound can act as a competitive inhibitor for certain enzymes. For example, it has been noted to inhibit the activity of enzymes involved in cysteine biosynthesis in bacteria, which is crucial for their survival and virulence. Inhibition of these enzymes can lead to reduced bacterial resistance to antibiotics and increased susceptibility to oxidative stress .
3. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
- Antibacterial Activity
- Mechanism of Action
- Cytotoxicity Studies
Data Tables
Preparation Methods
Nitrile Oxide Cycloaddition
The 1,3-dipolar cycloaddition of nitrile oxides to cyclohexene derivatives offers a direct route to the isoxazole ring. For instance, Claisen’s classical method involves oximation of propargylaldehyde acetal to generate nitrile oxides, which react with cyclohexene dipolarophiles under copper(I) catalysis.
Procedure :
Functionalization Steps
- Boc Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF, achieving >95% conversion.
- Carboxylic Acid Formation : Hydrolyze the methyl ester (from cycloaddition) using 6M HCl at reflux, yielding the carboxylic acid (92% purity).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cycloaddition | CuI, DMF, 60°C | 78 | 85 |
| Boc Protection | Boc₂O, DMAP, THF | 95 | 98 |
| Ester Hydrolysis | 6M HCl, reflux, 6h | 90 | 92 |
Alkylation-Cyclization Approach (Method 2)
Alkylation of Amine Precursors
Building on methods for analogous compounds, sodium hydride (NaH) in DMF facilitates alkylation of Boc-protected glycine ethyl ester with 3-chloropropanoate, forming a linear intermediate.
Procedure :
Cyclization to Isoxazole
Intramolecular cyclization under acidic conditions (H₂SO₄, 80°C) forms the tetrahydrobenzoisoxazole core. The reaction proceeds via dehydration and ring closure, with the Boc group remaining intact.
Optimization Note :
- Lower temperatures (<60°C) favor incomplete cyclization, while prolonged heating (>8h) risks Boc deprotection.
Solid-Phase Synthesis Adaptation (Method 3)
Adapting protocols for tetrahydroisoquinolines, resin-bound esters enable iterative functionalization:
Steps :
- Attach ethyl 4-formylbenzoate to (4-hydroxyphenyl)sulfide resin.
- Perform Pictet-Spengler reaction with dopamine to form the tetrahydroisoquinoline analog.
- Modify conditions for isoxazole cyclization using HTIB (Hydroxy(tosyloxy)iodobenzene).
- Cleave from resin with TFA/water (95:5), yielding the carboxylic acid (overall yield: 65%).
Advantages :
Hydrolysis-Driven Carboxylation (Method 4)
Nitrile-to-Acid Conversion
Inspired by nitrile hydrolysis routes, the cyano group introduced via nucleophilic substitution (e.g., KCN on chloropentane analogs) is hydrolyzed to carboxylic acid using concentrated HCl.
Procedure :
- React 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonitrile with Boc₂O.
- Hydrolyze nitrile using HCl (12M) at 100°C for 24h.
- Neutralize with NaOH and isolate the acid (yield: 85%).
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Yield (%) | Scalability |
|---|---|---|---|---|
| Cycloaddition (1) | High regioselectivity | Requires metal catalyst | 78 | Moderate |
| Alkylation (2) | Mild conditions | Multi-step purification | 90 | High |
| Solid-Phase (3) | Purification-free | Resin cost | 65 | Low |
| Hydrolysis (4) | Simple reagents | Long reaction times | 85 | High |
Q & A
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301 guidelines to assess microbial degradation in soil/water matrices .
- Ecotoxicology : Evaluate toxicity in Daphnia magna or algae models, correlating results with logP values to predict bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
